molecular formula C15H13N3O3S2 B2448181 2-((1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole CAS No. 1421529-50-1

2-((1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole

Cat. No. B2448181
CAS RN: 1421529-50-1
M. Wt: 347.41
InChI Key: VJXZATUXDDTIGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole, also known as PZ-2891, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of benzo[d]thiazole derivatives, which have been found to have various biological activities.

Scientific Research Applications

Anti-Fibrosis Activity

The pyrimidine moiety in 2-((1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole has been harnessed for its anti-fibrotic potential. In a study by Gu et al., a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Notably, several compounds demonstrated better anti-fibrotic activity than Pirfenidone and Bipy55′DC. Among them, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited remarkable IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content, suggesting their potential as novel anti-fibrotic drugs.

Gastrointestinal Disorders

Interestingly, 2-((1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole derivatives have been investigated for their effects on gastrointestinal health. Some studies have explored their impact on gastric acid secretion and proton pump inhibition . Further research is needed to fully elucidate their mechanisms and potential clinical applications.

Antimicrobial Properties

The pyrimidine core in this compound classifies it as a privileged structure in medicinal chemistry. Pyrimidine derivatives have demonstrated antimicrobial activity against bacteria and fungi . Researchers continue to explore the potential of 2-((1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole analogs as novel antimicrobial agents.

Antiviral Applications

Similar to their antimicrobial counterparts, pyrimidine-based compounds often exhibit antiviral properties. Investigations into the antiviral potential of 2-((1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole derivatives are ongoing . These compounds may play a role in combating viral infections.

Drug Development

Given the diverse pharmacological activities associated with pyrimidine-containing compounds, 2-((1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole derivatives could serve as valuable scaffolds for drug development. Their unique structure and biological activities make them intriguing candidates for designing novel therapeutic agents.

properties

IUPAC Name

2-(1-pyridin-3-ylsulfonylazetidin-3-yl)oxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c19-23(20,12-4-3-7-16-8-12)18-9-11(10-18)21-15-17-13-5-1-2-6-14(13)22-15/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXZATUXDDTIGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CN=CC=C2)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole

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